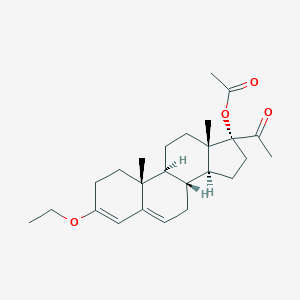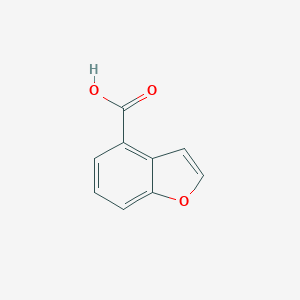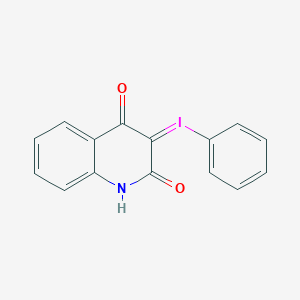
Theviridoside
概要
説明
Theviridoside is an iridoid glycoside, a type of natural product commonly found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . This compound exhibits potent biological activities, including anti-cancer, antifungal, anti-inflammatory, and anti-viral properties . It has significant effects on cell function and signal transduction, making it a valuable compound in various fields of scientific research .
科学的研究の応用
Theviridoside has a wide range of applications in scientific research:
作用機序
テビリドシドは、ナトリウム-カリウムATPアーゼポンプを阻害することにより効果を発揮し、細胞内カルシウム濃度の上昇につながります . この阻害は、複数のシグナル伝達経路を活性化し、がん細胞における細胞周期停止およびアポトーシスを含むさまざまな生物学的効果をもたらします . この化合物は、プロ炎症性サイトカインの産生も阻害し、抗炎症特性に寄与しています .
類似の化合物:
テベシド: 同様の生物学的活性を有する別のイリドイド配糖体です.
ロバストサイドD: テビリドシドと構造的類似性と生物学的活性を共有しています.
ディデロシド: 比較可能な特性を持つ別の関連化合物です.
独自性: テビリドシドは、強力な生物学的活性と、ナトリウム-カリウムATPアーゼポンプを阻害する能力により、細胞内カルシウム濃度の上昇と複数のシグナル伝達経路の活性化につながることから、独特です . これにより、さまざまな科学研究への応用において貴重な化合物となっています。
Safety and Hazards
生化学分析
Biochemical Properties
Theviridoside interacts with various biomolecules in the cell. It is known to inhibit the Na+/K±ATPase pump, leading to increased intracellular calcium levels . This interaction triggers a cascade of biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on cell function and signal transduction. It is known to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects are indicative of its cytotoxic properties .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase pump . This interaction leads to an increase in intracellular calcium levels, which can activate multiple signaling pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with the Na+/K±ATPase pump This interaction can affect metabolic flux and metabolite levels
準備方法
合成経路と反応条件: テビリドシドは、セルベラ・オドラムの葉から水性抽出によって単離することができます. 単離プロセスには、逆流クロマトグラフィー(CCC)および質量分析(MS)と組み合わせた高速液体クロマトグラフィー(HPLC)による化学プロファイリングが含まれます . 関連する化合物であるテベシドの半合成誘導体は、保護基なし条件下で1段階で達成できます .
工業生産方法: テビリドシドの工業生産は広く文書化されていません。 天然源からの抽出と、クロマトグラフィー技術を使用したその後の精製が、使用される主な方法です.
化学反応の分析
反応の種類: テビリドシドは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: テビリドシドは、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して、酸性または塩基性条件下で酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: 置換反応は、ハロゲン化物またはアルコキシドなどの求核剤を適切な条件下で用いて行うことが多いです。
主要な生成物: これらの反応から生成される主な生成物には、6'-O-シクロプロパノイルテビリドシド、10-O-ヒドロキシベンゾイルテビリドシド、および10-O-バニリルテビリドシドなどのテビリドシドのさまざまな誘導体があります .
4. 科学研究への応用
テビリドシドは、科学研究において幅広い用途があります:
類似化合物との比較
Theveside: Another iridoid glycoside with similar biological activities.
Robustaside D: Shares structural similarities and biological activities with Theviridoside.
Diderroside: Another related compound with comparable properties.
Uniqueness: this compound is unique due to its potent biological activities and its ability to inhibit the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels and activation of multiple signaling pathways . This makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBMLOLBWUOZGG-DOFVRBEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946065 | |
| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23407-76-3 | |
| Record name | Theviridoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is theviridoside and where is it found?
A1: this compound is an iridoid glucoside, a type of natural product characterized by a bicyclic cyclopentan-[C]-pyran skeleton. [, , , , , , ] It was first isolated from the stem bark of Thevetia peruviana [] and has since been found in other plant species, including Cerbera odollam, Adenocalymma marginatum, Lantana camara, and several Lippia species. [, , , , ]
Q2: What is the chemical structure of this compound?
A2: this compound (II) is comprised of an iridoid core structure linked to a glucose moiety. [] While the exact spectroscopic data is not provided in these abstracts, researchers commonly employ techniques such as NMR (1H and 13C), mass spectrometry, and chemical degradations to elucidate the structure of natural products like this compound. [, , , ]
Q3: Are there other iridoid glucosides related to this compound?
A4: Yes, several other iridoid glucosides have been found alongside this compound in various plants. These include theveside, 10-O-β-D-glucopyranosylthis compound, 3'-O-β-D-glucopyranosylthis compound, 10-O-fructofuranosylthis compound, 6'-O-glucopyranosylthis compound, mussaenoside, and gardoside. [, , , ] The presence and distribution of these compounds can provide insights into chemotaxonomic relationships between plant species. [, ]
Q4: What are the potential applications of this compound and related compounds?
A5: Given its antifungal activity, this compound and related compounds from Lippia species may have potential applications in the development of natural product-based fungicides for postharvest control of citrus green mold caused by Penicillium digitatum. [] Further research is needed to explore its potential in other areas like pharmaceutical and agricultural applications.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Researchers have used a variety of techniques to study this compound, including:
- Chromatographic techniques: Counter-current chromatography (CCC) for isolation and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS) for chemical profiling. []
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation. [, , , ]
- Bioassays: In vitro assays to evaluate antifungal activity against specific fungal strains. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)




![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)



![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

